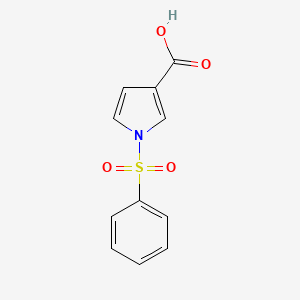

1-(Phenylsulfonyl)-1H-pyrrole-3-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

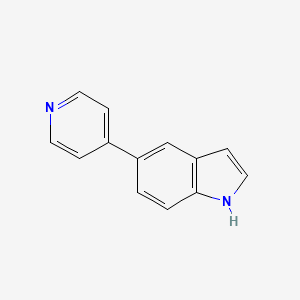

1-(Phenylsulfonyl)-1H-pyrrole is a heterocyclic compound. The phenylsulfonyl group serves as an N-blocking and directing group in various organic syntheses .

Synthesis Analysis

1-(Phenylsulfonyl)-1H-pyrrole may be used in the synthesis of 1-(phenylsulfonyl)pyrrole-2-boronic acid, via lithiation of 1-(phenylsulfonyl)-pyrrole . It may also be used for the synthesis of 1-phenylsulfonyl-1H-pyrrole-3-sulfonyl chloride derivatives, which affords sulfonamide derivatives by reaction with nitrogen nucleophiles .Molecular Structure Analysis

The molecular structure of 1-(Phenylsulfonyl)-1H-pyrrole is characterized by the presence of a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom, and a phenylsulfonyl group attached to it .Chemical Reactions Analysis

1-(Phenylsulfonyl)-1H-pyrrole can participate in various chemical reactions. For instance, it can undergo lithiation to form 1-(phenylsulfonyl)pyrrole-2-boronic acid . It can also react with nitrogen nucleophiles to form sulfonamide derivatives .Wissenschaftliche Forschungsanwendungen

Environmental Degradation and Treatment of PFAS

Research indicates that carboxylic acids and their derivatives play a critical role in environmental studies, particularly in understanding the microbial degradation of polyfluoroalkyl chemicals. These substances, which include various carboxylic acid functionalities, are known for their persistence in the environment and potential toxicological impacts. Studies have focused on the biodegradability of these compounds, revealing the importance of understanding microbial pathways for their degradation to mitigate environmental pollution (Liu & Avendaño, 2013).

Bioaccumulation and Environmental Persistence

Carboxylic acid derivatives, particularly perfluorinated carboxylates (PFCAs), have been the subject of extensive research regarding their bioaccumulation potential and environmental persistence. Despite their widespread detection in wildlife, the bioaccumulation potential varies significantly with the chain length and functional group of the compound. This highlights the nuanced understanding required for assessing the environmental impact of carboxylic acids and their fluorinated derivatives (Conder et al., 2008).

Industrial and Biotechnological Applications

Carboxylic acids serve as precursors for a variety of industrial chemicals and biorenewable fuels. The fermentative production of these acids from biomass underscores their significance in the synthesis of biodegradable polymers and as feedstocks for green chemistry. This area of research opens up avenues for the sustainable production of chemicals and fuels from renewable resources, with lactic acid being a prime example of such biotechnological applications (Gao, Ma, & Xu, 2011).

Anticancer Potential and Medicinal Chemistry

The structural versatility of carboxylic acids, including 1-(Phenylsulfonyl)-1H-pyrrole-3-carboxylic acid, has been exploited in medicinal chemistry, particularly in the design of anticancer agents. The reactivity of the carboxylic acid functionality allows for the synthesis of a wide array of derivatives with significant biological activity, demonstrating the potential of these compounds in drug discovery and development (De, Baltas, & Bedos-Belval, 2011).

Environmental and Health Monitoring

Perfluoroalkyl acids, closely related to the broader family of carboxylic acids, have been extensively monitored in environmental and biological matrices due to their persistence and potential health effects. Understanding the distribution and transformation of these compounds in the environment is crucial for assessing their impact on human health and developing strategies for pollution control and mitigation (Domingo & Nadal, 2019).

Safety And Hazards

Zukünftige Richtungen

The future directions for the study of 1-(Phenylsulfonyl)-1H-pyrrole could involve further exploration of its synthesis, reactivity, and potential applications in medicinal chemistry. For instance, its use in the synthesis of multifunctional ligands targeting cholinesterases and 5-HT6 receptors could be further explored .

Eigenschaften

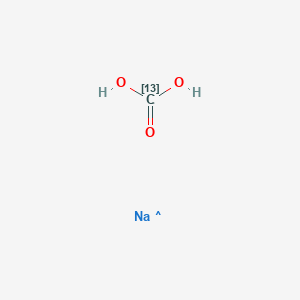

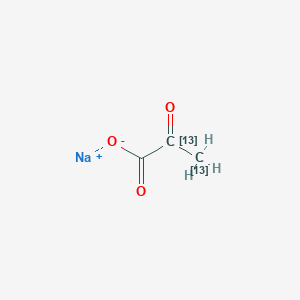

IUPAC Name |

1-(benzenesulfonyl)pyrrole-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO4S/c13-11(14)9-6-7-12(8-9)17(15,16)10-4-2-1-3-5-10/h1-8H,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQNLMKHSUAPNMD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)N2C=CC(=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10569113 |

Source

|

| Record name | 1-(Benzenesulfonyl)-1H-pyrrole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10569113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Phenylsulfonyl)-1H-pyrrole-3-carboxylic acid | |

CAS RN |

134439-96-6 |

Source

|

| Record name | 1-(Benzenesulfonyl)-1H-pyrrole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10569113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-(3-Piperidinyl)ethyl]piperidine](/img/structure/B1316296.png)

![Bis[(pentamethylcyclopentadienyl)dichloro-rhodium]](/img/structure/B1316301.png)